N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide
Overview
Description
N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide is a complex organic compound characterized by the presence of bromine, methyl, and sulfonyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide typically involves multi-step organic reactions. One common route starts with the bromination of aniline to form 3-bromoaniline. This intermediate is then subjected to acylation with 4-[(4-methylphenyl)methyl-methylsulfonylamino]benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding aniline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiolate are used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, aniline derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide involves its interaction with specific molecular targets. The bromine and sulfonyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2-Methyl-4-[(4-methylphenyl)methylthio]phenoxyacetic acid: A compound with similar structural features but different functional groups.
Uniqueness
N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-6-8-17(9-7-16)15-25(29(2,27)28)21-12-10-18(11-13-21)22(26)24-20-5-3-4-19(23)14-20/h3-14H,15H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNVMMMLWNNKBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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